2-Heptylundec-10-enoic acid
CAS No.: 98293-91-5
Cat. No.: VC19220304
Molecular Formula: C18H34O2
Molecular Weight: 282.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98293-91-5 |
|---|---|
| Molecular Formula | C18H34O2 |
| Molecular Weight | 282.5 g/mol |
| IUPAC Name | 2-heptylundec-10-enoic acid |
| Standard InChI | InChI=1S/C18H34O2/c1-3-5-7-9-10-12-14-16-17(18(19)20)15-13-11-8-6-4-2/h3,17H,1,4-16H2,2H3,(H,19,20) |
| Standard InChI Key | BOVFNFURSMQLNZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC(CCCCCCCC=C)C(=O)O |
Introduction
Chemical Identity and Nomenclature
Heptyl undec-10-enoate, systematically named heptyl 10-undecylenate, belongs to the ester class of organic compounds. Its IUPAC designation reflects the heptyl ester of undec-10-enoic acid, a structural feature confirmed by its molecular formula . The compound’s synonyms include Heptyl undecylenate, 10-Undecenoic acid heptyl ester, and undec-10-enoic acid heptyl ester, with regulatory identifiers such as EC 268-850-7 and UNII W77QUB6GXO .
Structural Characteristics
The molecule comprises a 10-undecenoic acid backbone esterified with heptanol. The terminal double bond at the 10th carbon () and the ester linkage () confer distinct reactivity. Computational models predict a logP value of 7.6 at 25°C, indicating high lipophilicity, while its vapor pressure of 0.014 Pa at 25°C suggests low volatility .
Table 1: Key Physicochemical Properties of Heptyl Undec-10-enoate
| Property | Value |
|---|---|
| Molecular Weight | 282.46 g/mol |
| Boiling Point | |
| Density | |
| Solubility | Insoluble in water; soluble in alcohol, oils |
| LogP (25°C) | 7.6 |
| Odor Profile | Woody-fruity with earthy-green undertones |
Synthesis and Production
Heptyl undec-10-enoate is synthesized via esterification of undec-10-enoic acid with heptanol, typically catalyzed by acid or enzymatic agents. Industrial production methods prioritize cost efficiency and yield optimization, often employing sulfuric acid or lipases under controlled conditions .
Raw Materials and Reaction Dynamics
The primary precursors—undec-10-enoic acid (CAS 112-38-9) and heptanol (CAS 111-70-6)—are commercially sourced. Reaction parameters such as temperature (), molar ratios (1:1 acid-to-alcohol), and catalyst loading (1–5% w/w) critically influence conversion rates. Side reactions, including double bond isomerization or hydrolysis, are mitigated through inert atmospheres and anhydrous conditions .
Functional Applications
Fragrance and Cosmetic Industry
The compound’s mild, woody-fruity odor makes it a valued ingredient in perfumes and personal care products. Its stability in ethanolic solutions and compatibility with lipid-based formulations enhance its utility in lotions and creams .
Polymer Science
The terminal double bond enables radical polymerization, facilitating the synthesis of specialty polyesters and polyurethanes. These polymers exhibit enhanced flexibility and chemical resistance, suitable for coatings and adhesives .
| Agency | Classification |
|---|---|
| EPA (USA) | Low Priority; No Significant Risk |
| ECHA (EU) | Not classified as hazardous |
| AICIS (Australia) | Approved for industrial use |
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